Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane
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Overview
Description
(1-Isopropoxycyclopropoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H20O2Si. This compound features a cyclopropane ring substituted with an isopropoxy group and a trimethylsilyl group. Organosilicon compounds like (1-Isopropoxycyclopropoxy)trimethylsilane are of significant interest in organic synthesis due to their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropoxycyclopropoxy)trimethylsilane typically involves the reaction of trimethylsilyl cyanide with magnesium and an appropriate alkyl halide. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. The product is usually purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of (1-Isopropoxycyclopropoxy)trimethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, refining methods such as adsorption on activated carbon loaded with copper (II) oxide and zinc oxide can be employed to remove impurities .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropoxycyclopropoxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve the use of catalysts and controlled temperatures to achieve the desired products .
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
(1-Isopropoxycyclopropoxy)trimethylsilane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Isopropoxycyclopropoxy)trimethylsilane involves the reactivity of the silicon-carbon bond. This bond is highly electron-releasing and can stabilize positive charges through hyperconjugation. In electrophilic substitution reactions, the silicon atom facilitates the formation of a carbocation intermediate, which then undergoes further reactions to form the final product .
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxycyclopropoxy)trimethylsilane: Similar in structure but with an ethoxy group instead of an isopropoxy group.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Uniqueness
(1-Isopropoxycyclopropoxy)trimethylsilane is unique due to the presence of both the isopropoxy and cyclopropoxy groups, which confer distinct reactivity and steric properties.
Properties
CAS No. |
84098-44-2 |
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Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
trimethyl-(1-propan-2-yloxycyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20O2Si/c1-8(2)10-9(6-7-9)11-12(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
WPPAHBXRAGVZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CC1)O[Si](C)(C)C |
Origin of Product |
United States |
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